Prazitone hydrochloride

Description

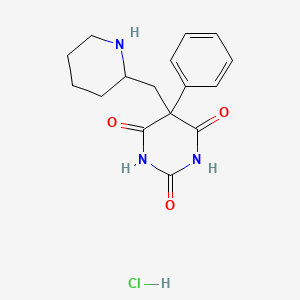

Prazitone hydrochloride is an antidepressant agent with the molecular formula C₁₆H₁₉N₃O₃·ClH (molecular weight: 346.8 g/mol). It is regulated by the U.S. FDA as an active pharmaceutical ingredient (API) under the Preferred Term "this compound" and classified under HS code 29335400 for international trade . Structurally, it contains a pyrazolone core linked to a piperazine moiety, a configuration common in psychoactive compounds targeting serotonin and norepinephrine pathways. The European Medicines Agency (EMA) assigns it the identifier SUB04012MIG in its eXtended EudraVigilance Medicinal Product Dictionary (XEVMPD) .

Properties

CAS No. |

1454-04-2 |

|---|---|

Molecular Formula |

C16H20ClN3O3 |

Molecular Weight |

337.80 g/mol |

IUPAC Name |

5-phenyl-5-(piperidin-2-ylmethyl)-1,3-diazinane-2,4,6-trione;hydrochloride |

InChI |

InChI=1S/C16H19N3O3.ClH/c20-13-16(11-6-2-1-3-7-11,14(21)19-15(22)18-13)10-12-8-4-5-9-17-12;/h1-3,6-7,12,17H,4-5,8-10H2,(H2,18,19,20,21,22);1H |

InChI Key |

DFRFWEIVVHHTRM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)CC2(C(=O)NC(=O)NC2=O)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table compares prazitone hydrochloride with three pharmacologically related compounds: mepiprazole dihydrochloride (antidepressant), azacyclonol hydrochloride (anxiolytic), and ipsapirone (serotonin agonist).

Key Findings from Comparative Analysis:

Structural Diversity: Prazitone and mepiprazole share a piperazine backbone but differ in their heterocyclic cores (pyrazolone vs. pyrazole). This difference impacts receptor selectivity: prazitone’s pyrazolone group enhances affinity for monoamine transporters, while mepiprazole’s pyrazole moiety favors dopamine pathways . Azacyclonol’s piperidine structure lacks nitrogen-rich rings, reducing its serotoninergic activity but improving GABAergic effects for anxiolysis .

Efficacy and Safety :

- Prazitone shows broader efficacy in major depressive disorder (MDD) due to dual reuptake inhibition, whereas ipsapirone ’s 5-HT₁A agonism limits its use to anxiety disorders .

- Mepiprazole ’s dihydrochloride salt improves solubility but increases nephrotoxicity risk compared to prazitone’s single hydrochloride form .

Regulatory and Trade Data: Prazitone and ipsapirone are classified under distinct HS codes (29335400 vs. 29341000), reflecting differences in their chemical subclasses (pyrazolone vs. sulfonamide derivatives) . Azacyclonol’s older HS code (29333999) aligns with its simpler piperidine structure, historically used in early-generation anxiolytics .

Q & A

Q. How is Prazitone hydrochloride identified and characterized in pharmacological research?

this compound (C₁₆H₁₉N₃O₃·ClH) is identified using spectroscopic methods (e.g., NMR, mass spectrometry) and regulatory identifiers such as the FDA Unique Ingredient Identifier (TN5WJ92YGP) and NIH Compound ID 209757. Its classification as both an antidepressant and anxiolytic agent requires validation via receptor-binding assays (e.g., serotonin receptor affinity studies) . Chromatographic purity testing (HPLC) with parameters like C18 columns, UV detection at 254 nm, and mobile phases of acetonitrile-phosphate buffer (pH 3.0) is standard .

Q. What standard analytical methods are used for quantifying this compound in formulations?

Reverse-phase HPLC is the gold standard. A validated protocol includes:

- Column : C18, 250 mm × 4.6 mm, 5 µm.

- Mobile phase : Gradient of 0.1% trifluoroacetic acid and acetonitrile.

- Flow rate : 1.0 mL/min.

- Detection : UV at 220–280 nm. Sample preparation involves sonication in methanol, filtration (0.45 µm), and dilution to 1 mg/mL. System suitability tests (e.g., tailing factor <2, theoretical plates >2000) are mandatory for reproducibility .

Advanced Research Questions

Q. What experimental design considerations are critical when evaluating this compound’s efficacy in preclinical models?

- Dose-response studies : Use randomized, blinded designs with positive/negative controls (e.g., imipramine for antidepressants).

- Behavioral assays : Tail suspension (for antidepressants) and elevated plus maze (for anxiolytics) require standardized environmental conditions (e.g., 22°C, 12-hour light cycles) to minimize variability.

- Pharmacokinetic integration : Measure plasma concentrations post-administration to correlate efficacy with bioavailability. Cross-validate findings using microdialysis in target brain regions .

Q. How can researchers address stability and solubility challenges in this compound storage and experimental preparation?

- Storage : Aliquot stock solutions in airtight vials at -20°C; avoid freeze-thaw cycles beyond three repetitions to prevent hydrolysis.

- Solubility enhancement : Use co-solvents like dimethyl sulfoxide (DMSO ≤1% v/v) or cyclodextrin complexes. Pre-formulation studies should assess pH-dependent stability (e.g., 4.0–7.4 buffers) via accelerated stability testing (40°C/75% RH for 6 months) .

Q. How to resolve contradictions in pharmacological data across studies (e.g., dual classification as antidepressant and anxiolytic)?

- Mechanistic studies : Conduct receptor profiling (e.g., 5-HT₁A agonism vs. norepinephrine reuptake inhibition) to clarify primary modes of action.

- Model specificity : Compare results across species (e.g., murine vs. primate models) and genetic backgrounds.

- Meta-analysis : Aggregate data from multiple studies using tools like PRISMA guidelines to identify confounding variables (e.g., dosing regimens, assay sensitivity) .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles.

- Ventilation : Use fume hoods for powder handling to avoid inhalation.

- Disposal : Decontaminate waste with 10% sodium hydroxide and dispose via approved hazardous waste facilities.

- Emergency response : For skin contact, rinse with water for 15 minutes; seek medical evaluation for persistent irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.